

Monoclonal Antibodies for Aflatoxin B2 Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Aflatoxin B2**

Cat. No.: **B190438**

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Introduction

Aflatoxins are highly toxic secondary metabolites produced by fungi of the *Aspergillus* species, primarily *Aspergillus flavus* and *Aspergillus parasiticus*. These mycotoxins can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health.

Aflatoxin B2 (AFB2) is a derivative of the more potent Aflatoxin B1 (AFB1) and is often found alongside it in contaminated samples. Accurate and sensitive detection of AFB2 is crucial for food safety and toxicological studies. Monoclonal antibodies (mAbs) offer high specificity and affinity, making them ideal reagents for the development of reliable immunoassays for AFB2 detection.

These application notes provide detailed protocols for the use of monoclonal antibodies in the detection of **Aflatoxin B2**, including methods for enzyme-linked immunosorbent assay (ELISA), and immunoaffinity column chromatography.

I. Monoclonal Antibody Characteristics

The selection of a monoclonal antibody is critical for the development of a sensitive and specific immunoassay. The following tables summarize the performance characteristics of various monoclonal antibodies developed for aflatoxin detection, with a focus on their reactivity with **Aflatoxin B2**.

Table 1: Cross-Reactivity of Anti-Aflatoxin Monoclonal Antibodies

Monoclonal Antibody	Immuno gen	Assay Type	Aflatoxin B1 (%)	Aflatoxin B2 (%)	Aflatoxin G1 (%)	Aflatoxin G2 (%)	Reference
4H2	AFB2- EDA- BSA	c-ELISA	<19	100	<19	<19	[1]
Kj-AFB1 (Ag-coated)	AFB1- CMO- BSA	dc-ELISA	100	60.47	65.97	14.83	
Kj-AFB1 (Ab-coated)	AFB1- CMO- BSA	dc-ELISA	100	59.41	46.66	26.97	[2]
MAM-D12E2 (IgA)	AFB1- hTF	ELISA	100	High	High	High	[3]
2B11 (IgM)	AFB1- BGG	RIA	100	~100	Low	Low	[4]
A218 (IgG2b)	AFB1	ci-ELISA	100	100	100	100	
B319 (IgG2b)	AFB1	ci-ELISA	95	100	100	Not specified	[5]
R-Biopharm Kit Ab	Aflatoxin-protein	c-ELISA	100	112	69	15	[6]

c-ELISA: competitive ELISA; dc-ELISA: direct competitive ELISA; ci-ELISA: competitive indirect ELISA; RIA: Radioimmunoassay. "High" indicates significant cross-reactivity was observed but a precise percentage was not provided.

Table 2: Sensitivity of Anti-Aflatoxin Monoclonal Antibodies

Monoclonal Antibody	Assay Type	IC50 (ng/mL) for AFB2	Limit of Detection (LOD)	Reference
4H2	c-ELISA	Not specified	50 pg/well	[1]
Kj-AFB1 (Ag-coated)	dc-ELISA	7.22	Not specified	
Kj-AFB1 (Ab-coated)	dc-ELISA	26.62	Not specified	[2]
2B11 (IgM)	RIA	~1 ng/mL (for 50% inhibition)	Not specified	[4]
A218 (IgG2b)	ci-ELISA	0.53 (for AFB1)	Not specified	
B319 (IgG2b)	ci-ELISA	0.61 (for AFB1)	Not specified	[5]

II. Experimental Protocols

A. Production of Anti-Aflatoxin B2 Monoclonal Antibody

This protocol outlines the general steps for producing a monoclonal antibody specific to **Aflatoxin B2**.



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Monoclonal antibody production workflow.

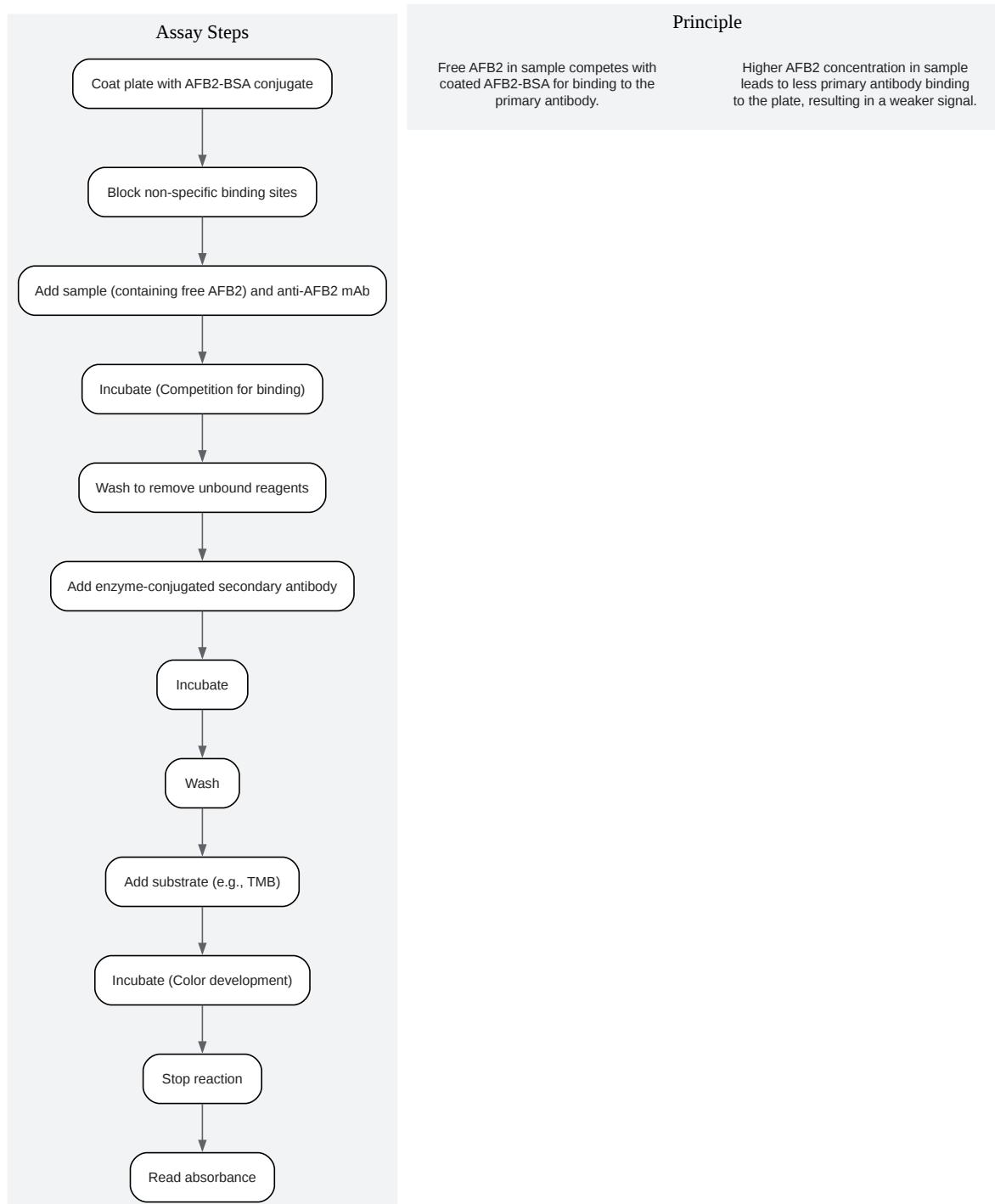
Protocol:

- **Immunogen Preparation:**
 - **Aflatoxin B2** is a small molecule and not immunogenic on its own. It must be conjugated to a larger carrier protein.
 - Prepare a protein-reactive derivative of AFB2, such as **Aflatoxin B2-oximinoacetate** (AFB2-OA).^[1]
 - Conjugate AFB2-OA to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).^{[1][2]}
- **Immunization:**

- Immunize BALB/c mice with the AFB2-carrier protein conjugate. The immunogen is typically emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
- Hybridoma Production:
 - After a sufficient immune response is achieved (monitored by testing serum antibody titers), isolate splenocytes from the immunized mice.
 - Fuse the splenocytes with myeloma cells (e.g., Sp2/0-Ag14) using a fusogen like polyethylene glycol (PEG).
 - Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will not survive, and unfused splenocytes have a limited lifespan.
- Screening and Cloning:
 - Screen the supernatants of the resulting hybridoma cultures for the presence of antibodies that bind to AFB2, typically by an indirect ELISA.
 - Select hybridoma clones that produce antibodies with high affinity and specificity for AFB2.
 - Perform limiting dilution cloning to isolate a monoclonal population of hybridoma cells.
 - Expand the selected clones and purify the monoclonal antibody from the culture supernatant or from ascites fluid produced by injecting the hybridoma cells into mice.

B. Competitive Indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA)

This protocol describes a competitive indirect ELISA for the detection of **Aflatoxin B2** in a sample.

[Click to download full resolution via product page](#)*Competitive indirect ELISA workflow.*

Materials:

- 96-well microtiter plates
- AFB2-BSA conjugate
- Anti-AFB2 monoclonal antibody (primary antibody)
- Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2M H₂SO₄)
- **Aflatoxin B2** standards
- Sample extracts

Protocol:

- Coating:
 - Dilute the AFB2-BSA conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
 - Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
 - Incubate overnight at 4°C.[\[5\]](#)
- Washing:
 - Wash the plate three times with wash buffer.
- Blocking:

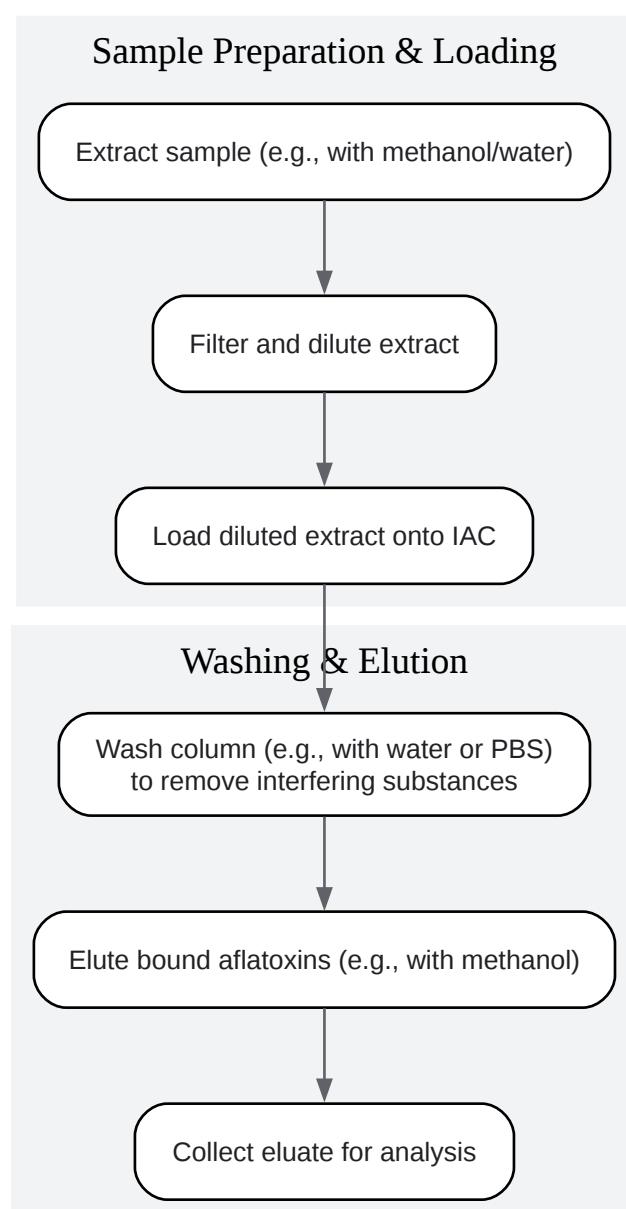
- Add 200 µL of blocking buffer to each well.
- Incubate for 2 hours at 37°C.[\[5\]](#)
- Washing:
 - Wash the plate three times with wash buffer.
- Competitive Reaction:
 - Add 50 µL of **Aflatoxin B2** standard or sample extract to the appropriate wells.
 - Immediately add 50 µL of the diluted anti-AFB2 monoclonal antibody to each well.
 - Incubate for 1-2 hours at 37°C.[\[5\]](#)
- Washing:
 - Wash the plate three times with wash buffer.
- Secondary Antibody Incubation:
 - Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
 - Incubate for 1 hour at 37°C.
- Washing:
 - Wash the plate five times with wash buffer.
- Substrate Reaction:
 - Add 100 µL of the substrate solution to each well.
 - Incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction:
 - Add 50 µL of stop solution to each well.

- Measurement:

- Read the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the concentration of **Aflatoxin B2** in the sample.

C. Immunoaffinity Column Chromatography

Immunoaffinity columns (IACs) are used for the cleanup and concentration of aflatoxins from complex sample matrices prior to analysis by methods such as HPLC or LC-MS/MS.



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Immunoaffinity column workflow.

Materials:

- Immunoaffinity column containing anti-aflatoxin monoclonal antibodies
- Sample extract (e.g., from corn, peanuts, or feed)
- Extraction solvent (e.g., 70% methanol in water)[2]
- Wash buffer (e.g., distilled water or PBS)
- Elution solvent (e.g., HPLC-grade methanol)
- Syringes and vacuum manifold (optional)

Protocol:

- Sample Extraction:
 - Homogenize a representative sample.
 - Extract the aflatoxins from the sample using an appropriate solvent mixture, such as methanol/water (e.g., 70:30, v/v).[2]
 - Filter the extract to remove solid particles.
- Column Equilibration:
 - Allow the immunoaffinity column to reach room temperature.
 - Pass an equilibration buffer (usually PBS) through the column if required by the manufacturer.
- Sample Loading:

- Dilute the filtered sample extract with water or PBS to reduce the methanol concentration, as high organic solvent concentrations can interfere with antibody binding.[7]
- Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/minute). The aflatoxins will bind to the antibodies immobilized in the column.
- Washing:
 - Wash the column with distilled water or PBS to remove unbound matrix components.[8]
- Elution:
 - Elute the bound aflatoxins from the column by passing a small volume of elution solvent (e.g., 1-2 mL of methanol) through the column.[8]
 - Collect the eluate.
- Analysis:
 - The collected eluate, containing the purified and concentrated aflatoxins, can be evaporated to dryness and reconstituted in a suitable solvent for analysis by HPLC with fluorescence detection or LC-MS/MS.

III. Data Interpretation and Quality Control

- Standard Curve: For quantitative ELISA, a standard curve must be generated using known concentrations of **Aflatoxin B2**. The concentration of AFB2 in unknown samples is determined by interpolating from this curve.
- Controls: Include positive and negative controls in each assay to ensure proper performance.
- Spike and Recovery: To assess matrix effects, spike known amounts of **Aflatoxin B2** into blank sample extracts and calculate the recovery rate. Recovery rates between 70% and 120% are generally considered acceptable.[3]
- Specificity: The cross-reactivity of the monoclonal antibody with other aflatoxins and structurally related compounds should be known and considered when interpreting results.

Conclusion

Monoclonal antibodies are powerful tools for the sensitive and specific detection of **Aflatoxin B2** in various matrices. The protocols provided herein offer a foundation for researchers to develop and implement reliable immunoassays for food safety monitoring, quality control, and research applications. Proper validation and adherence to quality control measures are essential for obtaining accurate and reproducible results.

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- To cite this document: BenchChem. [Monoclonal Antibodies for Aflatoxin B2 Detection: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190438#monoclonal-antibodies-for-aflatoxin-b2-detection>]

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